6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-
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Overview
Description
6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a chemical compound with potential applications in scientific research. This compound is a member of the dibenzopyran family and has been studied for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has biochemical and physiological effects. In one study, it was found to inhibit the production of nitric oxide, a molecule involved in inflammation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- in lab experiments is its potential as an antitumor and anti-inflammatory agent. However, a limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-. One area of research could be to further investigate its mechanism of action and potential as an antitumor and anti-inflammatory agent. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water. Finally, future research could explore the potential of this compound in other areas of pharmacology.
Conclusion
In conclusion, 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, physiological effects, and potential as an antitumor and anti-inflammatory agent. While there are limitations to using this compound in lab experiments, there are several future directions for research that could further explore its potential in pharmacology.
Synthesis Methods
The synthesis of 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- can be achieved through a multistep reaction process. One of the methods involves the reaction of 2,4-dimethylphenol with 2-chlorobenzaldehyde in the presence of a base to form 2-(2,4-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO-.
Scientific Research Applications
6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- has potential applications in scientific research, particularly in the field of pharmacology. This compound has been studied for its potential as an antitumor agent. In one study, it was found to inhibit the growth of human cervical cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
properties
CAS RN |
16720-04-0 |
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Product Name |
6H-DIBENZO(b,d)PYRAN-3-OL, 2-CHLORO-6,6-DIMETHYL-7,8,9,10-TETRAHYDRO- |
Molecular Formula |
C15H17ClO2 |
Molecular Weight |
264.74 g/mol |
IUPAC Name |
2-chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C15H17ClO2/c1-15(2)11-6-4-3-5-9(11)10-7-12(16)13(17)8-14(10)18-15/h7-8,17H,3-6H2,1-2H3 |
InChI Key |
HVPGANLUVNQMME-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)C3=CC(=C(C=C3O1)O)Cl)C |
Canonical SMILES |
CC1(C2=C(CCCC2)C3=CC(=C(C=C3O1)O)Cl)C |
Other CAS RN |
16720-04-0 |
synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-2-chloro-6H-dibenzo[b,d]pyran-3-ol |
Origin of Product |
United States |
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